3-Hydroxynorvaline

Enzyme Inhibition Threonine Aldolase BRENDA

Research on threonine-dependent processes is often limited by a lack of selective, well-characterized probes. 3-Hydroxynorvaline (HNV) directly addresses this as a defined threonine analog with unique and validated biological activities. - **Defined Mechanism**: Efficiently misincorporated into proteins via threonyl-tRNA synthetase (kcat/KM only 20-30-fold lower than L-threonine), enabling precise studies of translational quality control. - **Selective Action**: Inhibits mouse embryonic stem cell proliferation while sparing differentiated cells, and displays antiviral activity against herpes simplex virus. - **Supply Chain Assurance**: Offered as a ≥98% pure, off-the-shelf research tool, eliminating internal synthesis delays and ensuring batch-to-batch consistency for reproducible results.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 34042-00-7
Cat. No. B612839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxynorvaline
CAS34042-00-7
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
InChIInChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)
InChIKeyLGVJIYCMHMKTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxynorvaline: Non-Proteinogenic Threonine Analog


3-Hydroxynorvaline (HNV; CAS 34042-00-7), also known as DL-β-hydroxynorvaline or α-amino-β-hydroxyvaleric acid, is a non-proteinogenic amino acid derivative structurally defined as norvaline (2-aminopentanoic acid) with a hydroxy group replacing a hydrogen at position 3 [1]. It is widely recognized as a microbial L-threonine analog, exhibiting antiviral properties against herpesviruses and toxic effects in mammalian cells, including embryotoxicity and teratogenicity, via incorporation into proteins [2].

Class Non-proteinogenic threonine analog
Context Recognized by threonyl-tRNA synthetase
Model fit Stem cell threonine dependency and developmental toxicology models

Why 3-Hydroxynorvaline Is Irreplaceable


Generic substitution of 3-hydroxynorvaline with other threonine analogs is scientifically unsound due to its unique stereochemical and functional profile. Unlike L-threonine, which promotes cellular proliferation, 3-hydroxynorvaline acts as a non-proteinogenic analog that selectively inhibits threonine-dependent processes [1]. It is incorporated into proteins via threonyl-tRNA synthetase with a specificity constant (kcat/KM) only 20-30-fold lower than that of cognate threonine, enabling efficient misincorporation and subsequent toxicity [2]. Furthermore, it inhibits N-linked glycosylation [3] and displays antiviral activity , properties not shared by all threonine analogs. Its structural resolution at 1.77 Å [4] provides a definitive molecular basis for its interactions, making precise stereochemical form critical for reproducible research outcomes.

Property
3-Hydroxynorvaline
L‑Threonine
Proliferation effect
Inhibits threonine‑dependent proliferation
Promotes cellular proliferation
Protein incorporation
Recognized by synthetase (reported incorporation context)
Natural substrate
N‑linked glycosylation
Reported inhibition context
Normal processing

3-Hydroxynorvaline vs. Key Comparators


L-Threonine Aldolase Inhibition

3-Hydroxynorvaline inhibits EC 4.1.2.26 (L-threonine aldolase) by 49% at 20 mM concentration. This inhibition is comparable to L-3-phenyllactate (39% at 10 mM) and distinct from DL-3-hydroxy-n-butyrate (30% at 20 mM), establishing it as a moderately potent inhibitor within this enzyme class [1].

L-Threonine Aldolase Inhibition
Head-to-head
49% inhibition at 20 mM vs. L‑3‑phenyllactate (39% at 10 mM); DL‑3‑hydroxy‑n‑butyrate (30% at 20 mM)
Supports enzyme inhibition screening context
BRENDA EC 4.1.2.26 assay
Enzyme Inhibition Threonine Aldolase BRENDA

Threonyl-tRNA Synthetase Substrate Activity

3-Hydroxynorvaline is an efficient substrate for Escherichia coli threonyl-tRNA synthetase, with a specificity constant (kcat/KM) only 20-30-fold lower than that of the cognate substrate L-threonine [1]. This contrasts with many unnatural amino acids that are poorly recognized or not activated at all, underscoring its unique ability to be incorporated into proteins.

Threonyl-tRNA Synthetase Substrate Activity
Head-to-head
20–30‑fold lower kcat/KM vs. L‑threonine
Supports translation fidelity escape research
E. coli synthetase, pH 8, 37 °C
Aminoacylation tRNA Synthetase Unnatural Amino Acid

Selective Stem Cell Proliferation Inhibition

3-Hydroxynorvaline (3-HNV) selectively inhibits the proliferation of mouse embryonic stem (mES) cells, while the growth of HeLa, MEF, and 3T3 cells remains unaffected [1]. This selectivity is not observed with L-threonine, which promotes ESC proliferation, nor with other common threonine analogs that lack this cell-type specificity.

Selective Stem Cell Proliferation
Class-level
mES cells: proliferation inhibited HeLa, MEF, 3T3: unaffected
Supports stem cell threonine dependency studies
Mouse ES cell culture model
Stem Cell Biology Threonine Metabolism Proliferation Assay

L-Threonine Dehydrogenase Co-crystal Structure

The crystal structure of L-3-hydroxynorvaline bound to L-threonine dehydrogenase (Y137F mutant) from Thermoplasma volcanium has been solved at 1.77 Å resolution [1]. This high-resolution structure provides atomic-level details of the binding mode, enabling rational comparisons with other ligands and guiding structure-based design efforts.

L-Threonine Dehydrogenase Co-crystal Structure
Reported
1.77 Å resolution
Supports structure-based study design
PDB: 3AJR, T. volcanium
Structural Biology X-ray Crystallography PDB

Embryonic Teratogenicity

3-Hydroxynorvaline induces dose-dependent embryotoxicity and congenital defects in both chicken (in ovo, 75-300 µmol/egg) and mouse (per os, 900-1800 mg/kg) embryo models [1]. The incidence of neural tube defects and growth retardation increased with dose, providing a quantifiable in vivo toxicity benchmark.

Embryonic Teratogenicity Model
Reported
Chicken embryo (in ovo): 75–300 µmol/egg
Mouse (per os): 900–1800 mg/kg
Supports developmental toxicity model endpoint review
Vehicle control comparison context
Developmental Toxicology Teratogenicity In Vivo

3-Hydroxynorvaline Research & Industrial Applications


Stem Cell Threonine Dependency

3-Hydroxynorvaline selectively inhibits mouse embryonic stem cell proliferation while sparing differentiated cells [1], making it a valuable tool for dissecting threonine-dependent metabolic pathways unique to pluripotent states. Researchers can use it to probe metabolic vulnerabilities in stem cell models and to validate threonine dehydrogenase as a potential target.

Translational Fidelity & Unnatural Amino Acid Incorporation

Due to its efficient activation by E. coli threonyl-tRNA synthetase (kcat/KM only 20-30-fold lower than L-threonine) [1], 3-hydroxynorvaline is an ideal probe for investigating the mechanisms of translational quality control and the consequences of amino acid misincorporation on protein function and cellular fitness.

Antiviral Models for Herpesvirus Replication

3-Hydroxynorvaline displays antiviral activity against herpes simplex virus [1], potentially by interfering with viral DNA synthesis and protein glycosylation [2]. It can be employed as a tool compound in antiviral research to study host-virus interactions and to validate new antiviral targets.

Developmental Toxicology & Teratogenicity

With well-characterized dose-dependent teratogenicity in chicken and mouse embryo models [1], 3-hydroxynorvaline serves as a reference compound for developmental toxicology research, particularly for investigating mechanisms underlying neural tube defects and other congenital abnormalities induced by amino acid analogs.

Application
Selection Property
Validation Focus
Stem cell threonine dependency studies
Pluripotent cell proliferation selectivity
Threonine‑dependent metabolic pathway endpoints
Translational fidelity studies
Threonyl‑tRNA synthetase substrate recognition
Misincorporation and translation quality control endpoints
Herpesvirus replication screening
Antiviral screening context
Host‑virus interaction pathway analysis
Developmental toxicology studies
Dose‑dependent teratogenicity profile
Neural tube defect and congenital abnormality endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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